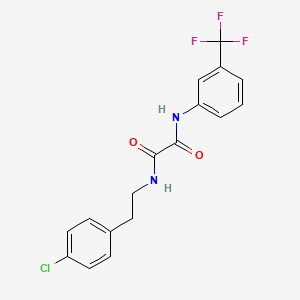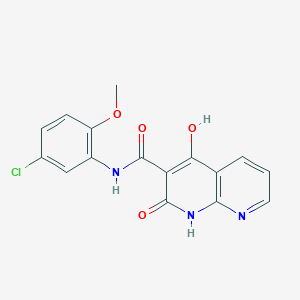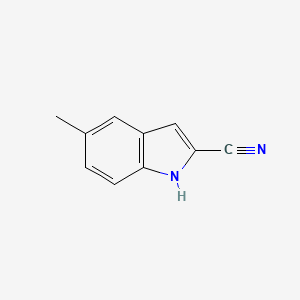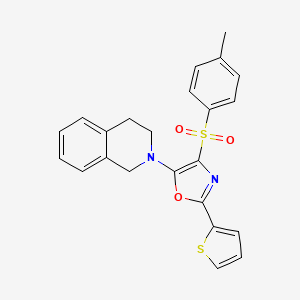![molecular formula C17H14BrF2N3O2 B2690555 1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-30-2](/img/structure/B2690555.png)
1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Substitution reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while hydrolysis would yield the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme or receptor interactions.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific target. Generally, urea derivatives can act by:
Inhibiting enzymes: By binding to the active site and preventing substrate access.
Modulating receptors: By binding to receptor sites and altering their activity.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- 1-(4-Bromo-2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro substituents can enhance its binding affinity and selectivity for certain targets.
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O2/c18-10-4-5-15(14(20)6-10)22-17(25)21-12-8-16(24)23(9-12)13-3-1-2-11(19)7-13/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNHHGLIDDRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)
![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)
